

post-translational modifications of Cep164

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An In-depth Technical Guide to the Post-Translational Modifications of Cep164

Abstract

Centrosomal protein 164 (Cep164) is a critical regulator of cellular processes, primarily known for its indispensable roles in primary cilium formation and the DNA damage response (DDR).^[1]^[2] Localized to the distal appendages of the mother centriole, Cep164 acts as a molecular scaffold, orchestrating the recruitment of key proteins to initiate ciliogenesis and signaling cascades.^[1]^[3]^[4] The functional plasticity of Cep164 is intricately controlled by a series of post-translational modifications (PTMs), with phosphorylation being the most extensively studied. These modifications dictate its interactions, localization, and activity, thereby influencing cell cycle progression, genome stability, and sensory functions. This technical guide provides a comprehensive overview of the known PTMs of Cep164, focusing on the kinases involved, the functional consequences, and the experimental methodologies used for their characterization.

Phosphorylation of Cep164

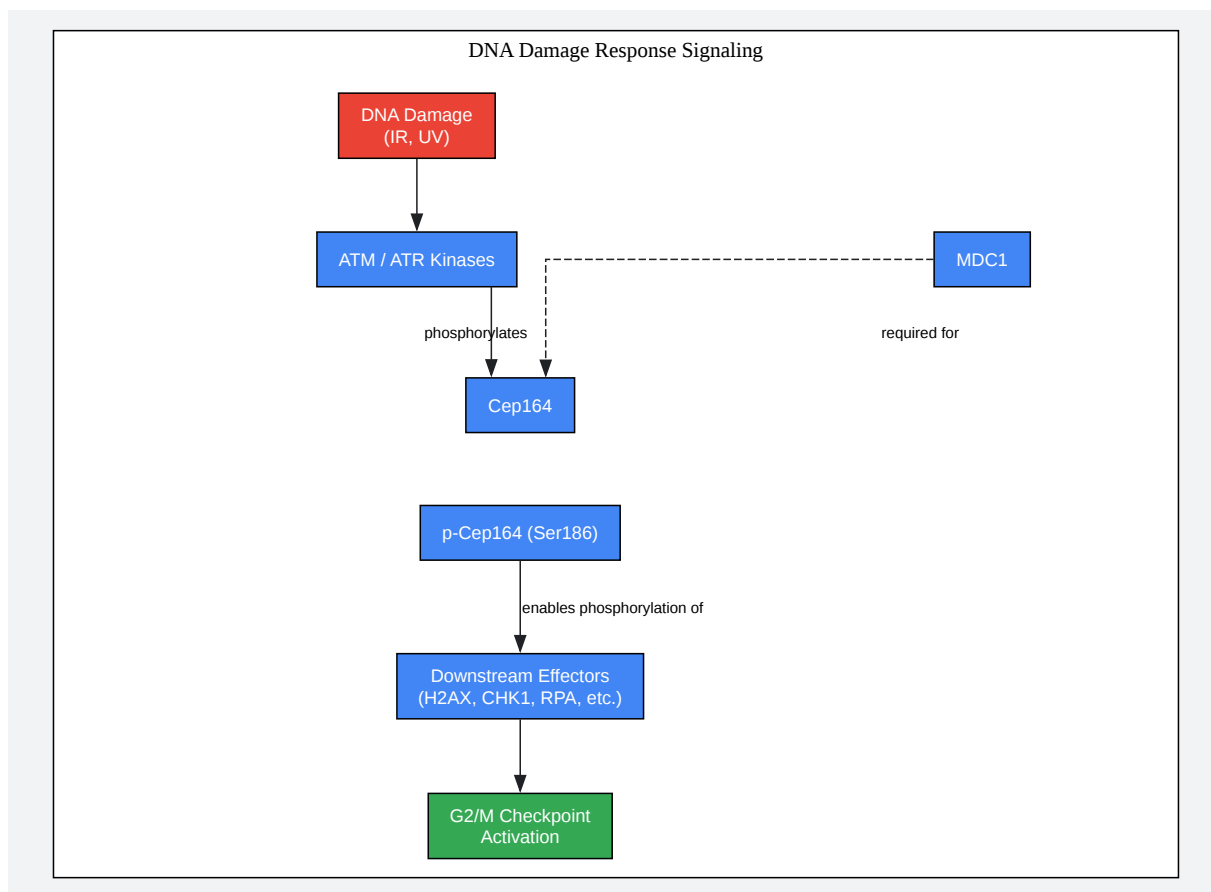
Phosphorylation is the principal PTM regulating Cep164 function. It is a dynamic process, with different kinases targeting Cep164 in response to specific cellular cues, such as DNA damage, cell cycle progression, and the initiation of ciliogenesis.

Role in the DNA Damage Response (DDR)

In response to genotoxic stress, such as ultraviolet (UV) and ionizing radiation (IR), Cep164 is phosphorylated by the master kinases ATM (ataxia telangiectasia mutated) and ATR (ATM and

Rad3-related).[5][6] This modification is a key event in the DNA damage-activated signaling cascade.

- Key Kinases and Sites: ATM and ATR phosphorylate Cep164 on serine 186 (Ser186) both in vitro and in vivo.[5] This phosphorylation event is dependent on the presence of the mediator protein MDC1.[5]
- Functional Consequences: Phosphorylated Cep164 is essential for the proper activation of downstream DDR effectors. Its knockdown significantly impairs the DNA damage-induced phosphorylation of H2AX, MDC1, CHK2, RPA, and CHK1.[5] This highlights Cep164's role as a crucial mediator protein required for establishing the G2/M DNA damage checkpoint and maintaining genomic stability.[5][6]



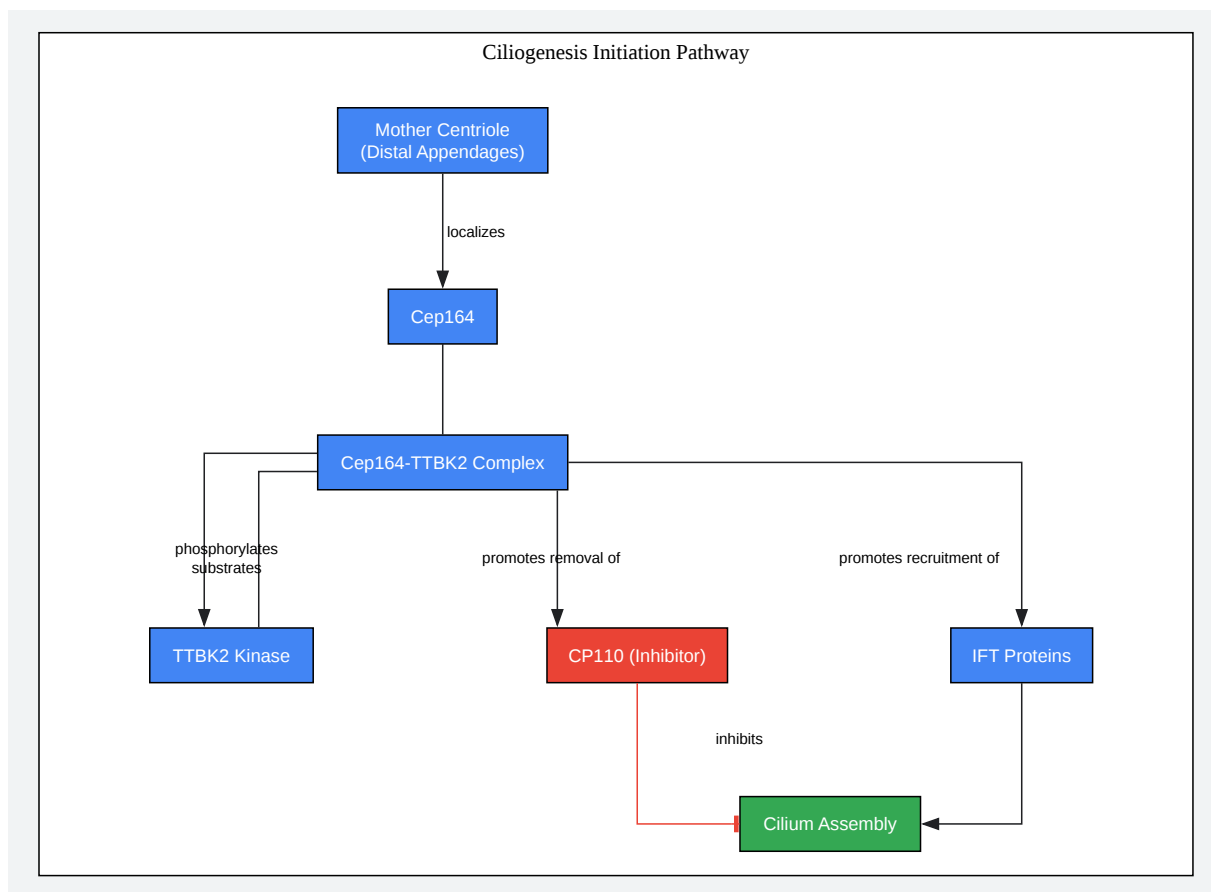
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Fig 1. Cep164 phosphorylation in the DNA damage response.

Role in Ciliogenesis

Cep164 is a cornerstone of primary cilium assembly, providing the molecular link between the mother centriole and the machinery for ciliary membrane biogenesis.[7][8] This function is tightly regulated by phosphorylation, primarily involving Tau tubulin kinase 2 (TTBK2).

- **Key Kinases and Sites:** TTBK2 forms a complex with Cep164 and phosphorylates it at multiple, yet to be fully mapped, sites.[9] The interaction is crucial for ciliogenesis and depends on the N-terminal WW domain of Cep164 binding to a proline-rich region in TTBK2.[9][10]
- **Functional Consequences:** The primary role of Cep164 in this context is to recruit active TTBK2 to the distal appendages of the mother centriole.[9][11] Once recruited, TTBK2 phosphorylates substrates like CEP83 and MPP9, which leads to the removal of the ciliary inhibitor CP110 and the recruitment of intraflagellar transport (IFT) proteins, thereby initiating axoneme extension.[9][10][12][13] TTBK2-mediated phosphorylation of Cep164 may also inhibit its interaction with Dishevelled-3, another regulator of ciliogenesis.[2]



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Fig 2. Role of the Cep164-TTBK2 complex in ciliogenesis.

Role in Cell Cycle Progression

Cep164 levels and localization at the centrosome are cell cycle-dependent.[8][14] During the G2/M transition, Cep164 is removed from the mother centriole to allow for proper mitotic progression, a process regulated by mitotic kinases.

- **Key Kinases and Sites:** Polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (Nek2) are implicated in the mitotic regulation of Cep164.[15][16][17] Inhibition of Plk1 or knockout of Nek2 prevents the timely removal of Cep164 from the mitotic centrosome.[15][16] While direct phosphorylation sites for these kinases on Cep164 are not fully mapped, their activity is required for the displacement of distal appendage proteins, including Cep164, at the onset of mitosis.[17]
- **Functional Consequences:** The removal of Cep164 and other distal appendage components is necessary for the disassembly of the primary cilium before mitotic entry and for proper spindle formation.[15][17] Persistent localization of Cep164 during mitosis can lead to defects in cell division.

Other Post-Translational Modifications

While phosphorylation is the most well-documented PTM of Cep164, other modifications like ubiquitination and SUMOylation are known to regulate centrosomal proteins and ciliogenesis. However, direct evidence for the ubiquitination or SUMOylation of Cep164 is currently limited in the scientific literature. Given the extensive crosstalk between PTMs, it is plausible that these modifications play a role in fine-tuning Cep164 function, representing an important area for future investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to Cep164 post-translational modifications and their functional impact.

Table 1: Summary of Cep164 Phosphorylation Events

Kinase(s)	Identified Site(s)	Cellular Context	Functional Outcome	Reference(s)
ATM / ATR	Serine 186	DNA Damage Response	Activation of G2/M checkpoint; enables phosphorylation of H2AX, CHK1, etc.	[5]
TTBK2	Multiple (unmapped)	Ciliogenesis	Recruits TTBK2 to mother centriole; promotes CP110 removal and IFT protein recruitment.	[9][12][13]
Plk1	Undetermined	Mitotic Entry	Promotes removal of Cep164 from the mother centriole.	[16]

| Nek2 | Undetermined | Mitotic Entry | Required for the release of Cep164 and other distal appendage proteins from the mitotic centrosome. |[15][17] |

Table 2: Quantitative Effects of Cep164 Depletion/Modification

Experimental Condition	Quantitative Observation	Functional Implication	Reference(s)
siRNA-mediated depletion of Cep164	40–85% reduction of centrosome-associated Cep164 signal	Strong suppression of primary cilia formation.	[7]
Knockdown of Cep164 in response to IR (10 Gy)	Reduction of ATRIP foci from 38.7% (control) to 10.8% (KD) at 4h post-IR.	Impaired recruitment of DNA damage sensor proteins.	[5]

| Knockout of Nek2 | High levels of Cep164 remain at the mother centriole during mitosis. | Failure to displace distal appendages, leading to incomplete ciliary disassembly. |[15] |

Experimental Methodologies

Characterizing the PTMs of Cep164 requires a combination of molecular biology, biochemistry, and cell biology techniques.

Immunoprecipitation (IP) and Western Blotting

This protocol describes a general method for analyzing the phosphorylation status of Cep164.

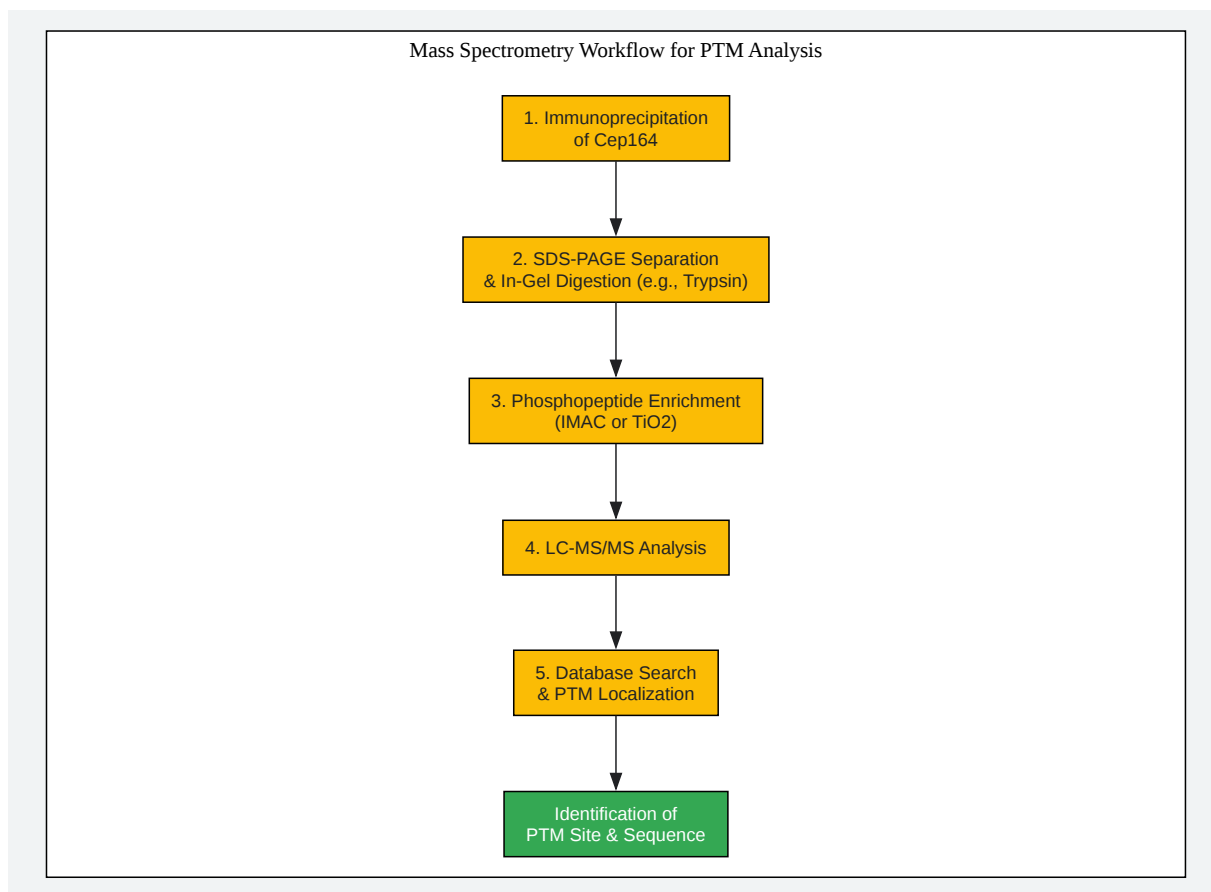
- **Cell Lysis:** Culture cells (e.g., HEK293T, RPE-1) to 80-90% confluency. Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
- **Immunoprecipitation:** Pre-clear cell lysates with Protein A/G agarose beads. Incubate the cleared lysate with an anti-Cep164 antibody overnight at 4°C.
- **Complex Capture:** Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.
- **Washing:** Wash the beads extensively with lysis buffer to remove non-specific binders.
- **Elution & SDS-PAGE:** Elute the protein complexes in SDS-PAGE sample buffer. Separate proteins by size using SDS-PAGE. A mobility shift (retardation) in the Cep164 band can be

indicative of phosphorylation.[\[4\]](#)[\[9\]](#)

- Western Blotting: Transfer the separated proteins to a PVDF membrane. Probe with a primary antibody against Cep164 or a pan-phospho-serine/threonine antibody. Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence.

Mass Spectrometry Workflow for PTM Identification

Mass spectrometry (MS) is the definitive method for identifying and localizing PTMs.



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Fig 3. Generalized workflow for identifying PTMs on Cep164.

- **Sample Preparation:** Isolate Cep164 via immunoprecipitation and separate it by SDS-PAGE. Excise the corresponding band.
- **In-Gel Digestion:** Reduce, alkylate, and digest the protein with a protease (e.g., trypsin).
- **Phosphopeptide Enrichment:** To enhance detection of low-stoichiometry phosphorylation, enrich the peptide mixture for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[\[18\]](#)
- **LC-MS/MS Analysis:** Analyze the enriched peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of peptides (MS1 scan) and then fragments selected peptides to determine their amino acid sequence (MS2 scan).[\[19\]](#)[\[20\]](#)
- **Data Analysis:** Use specialized software to search the acquired MS2 spectra against a protein database to identify the peptide sequences. The mass shift corresponding to a specific PTM (e.g., +79.966 Da for phosphate) is used to identify and localize the modification on the peptide.[\[19\]](#)

Immunofluorescence Microscopy

This method is used to visualize the subcellular localization of Cep164 and assess the impact of PTMs on its distribution.

- **Cell Culture and Treatment:** Grow cells (e.g., RPE-1, U2OS) on coverslips. Apply treatments as needed (e.g., serum starvation to induce cilia, DNA damaging agents, kinase inhibitors).
- **Fixation and Permeabilization:** Fix cells with 4% paraformaldehyde or ice-cold methanol. Permeabilize with a detergent like Triton X-100.
- **Staining:** Block non-specific binding with BSA or serum. Incubate with a primary antibody against Cep164. Co-stain with markers for centrioles (e.g., γ -tubulin, centrin) or cilia (e.g., acetylated tubulin).
- **Detection:** Incubate with fluorescently-labeled secondary antibodies.

- Mounting and Imaging: Mount coverslips with a DAPI-containing medium to stain DNA. Image using a confocal or super-resolution microscope to analyze the precise localization of Cep164 at one or both centrioles during different cell cycle stages.[1]

Conclusion and Future Directions

The post-translational modification of Cep164, particularly through phosphorylation, is a critical regulatory mechanism that governs its diverse functions in ciliogenesis, DNA damage response, and cell cycle control. Kinases such as ATM/ATR, TTBK2, Plk1, and Nek2 act as key switches, modifying Cep164 to control its interactions and localization in a context-dependent manner. While significant progress has been made in understanding Cep164 phosphorylation, several areas warrant further investigation. The comprehensive mapping of all phosphorylation sites and the elucidation of their specific roles remain a key objective. Furthermore, exploring other potential PTMs, such as ubiquitination and SUMOylation, and understanding their interplay with phosphorylation will provide a more complete picture of Cep164 regulation. For drug development professionals, understanding these regulatory networks offers potential therapeutic targets for ciliopathies and cancers characterized by genomic instability.

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